molecular formula C12H14BrN3O2 B2390243 5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097932-06-2

5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2390243
CAS No.: 2097932-06-2
M. Wt: 312.167
InChI Key: DBRDRBAZKMBMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic organic compound that features a bromine atom, a pyrimidine ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-cyclopropanecarbonylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(3-chloromethyl-phenyl)pyrimidine

Uniqueness

5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is unique due to the presence of the cyclopropanecarbonyl group, which can impart distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with potentially unique biological activities .

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRDRBAZKMBMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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